N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c18-10(9-17-6-2-1-3-12(17)19)7-16-13(20)11-8-14-4-5-15-11/h1-6,8,10,18H,7,9H2,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZQCVJFQULZCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC(CNC(=O)C2=NC=CN=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazine-2-carboxamide core, followed by the introduction of the hydroxypropyl group and the pyridinone moiety. Key steps include:
Formation of Pyrazine-2-carboxamide: This can be achieved through the reaction of pyrazine with a suitable carboxylating agent under controlled conditions.
Attachment of Hydroxypropyl Group: This step involves the reaction of the pyrazine-2-carboxamide with an epoxide or a similar reagent to introduce the hydroxypropyl group.
Introduction of Pyridinone Moiety: The final step involves the reaction of the intermediate with a pyridinone derivative, often under acidic or basic conditions to facilitate the coupling.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted pyrazine derivatives.
Scientific Research Applications
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)pyrazine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biochemical pathways is required.
Biochemistry: The compound is used as a probe to study enzyme interactions and binding affinities.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and pyridinone groups are crucial for binding to active sites, while the pyrazine ring provides structural stability. This compound can modulate biochemical pathways by inhibiting or activating enzymes, thereby affecting cellular processes.
Comparison with Similar Compounds
- N-(2-hydroxyethyl)pyrazine-2-carboxamide
- N-(3-hydroxypropyl)pyrazine-2-carboxamide
- N-(2-oxopyridin-1(2H)-yl)pyrazine-2-carboxamide
Comparison: N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)pyrazine-2-carboxamide is unique due to the presence of both the hydroxypropyl and pyridinone groups, which confer distinct chemical reactivity and biological activity
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Biological Activity
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)pyrazine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazine ring, a carboxamide group, and a hydroxylated propyl chain linked to a pyridine derivative. This unique structure suggests potential interactions with various biological targets.
Molecular Formula
- Molecular Formula: C₁₁H₁₄N₄O₃
- Molecular Weight: 250.26 g/mol
Pharmacological Effects
- Anti-inflammatory Activity :
- Antioxidant Properties :
- Antitumor Activity :
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Inhibition of COX Enzymes : The compound binds to the active sites of COX-1 and COX-2, preventing the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .
- Modulation of Cell Signaling Pathways : It may influence pathways involved in cell proliferation and apoptosis, particularly in cancer cells .
Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of various pyrazine derivatives, this compound demonstrated significant inhibition of COX-2 activity in vitro. The results suggested a dose-dependent response, with higher concentrations leading to greater inhibition .
Study 2: Antioxidant Activity
Another research project evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The findings indicated that it effectively reduced DPPH radicals, showcasing its potential as an antioxidant agent .
Study 3: Antitumor Potential
A recent investigation into the cytotoxic effects of this compound on human cancer cell lines revealed that it induced apoptosis in a dose-dependent manner. The study highlighted its ability to disrupt mitochondrial membrane potential and activate caspase pathways .
Table 1: Summary of Biological Activities
Q & A
Basic: What are the optimal synthetic routes for N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)pyrazine-2-carboxamide, and how can reaction conditions be controlled to maximize yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution, amidation, and cyclization. Key steps include:
- Step 1: Coupling a pyrazine-2-carboxylic acid derivative with a hydroxypropylamine intermediate using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C .
- Step 2: Introducing the 2-oxopyridin-1(2H)-yl moiety via Mitsunobu reaction or SN2 displacement, requiring strict pH control (6.5–7.5) and inert atmosphere to prevent side reactions .
- Optimization: Yield maximization (≥75%) demands precise temperature gradients (e.g., 40°C for amidation, 80°C for cyclization) and solvent selection (e.g., THF for polar intermediates, dichloromethane for non-polar steps) .
Basic: Which spectroscopic and chromatographic techniques are essential for confirming the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR are critical for verifying proton environments (e.g., hydroxypropyl CH₂ groups at δ 3.4–3.8 ppm) and carbonyl signals (pyrazine carboxamide C=O at ~168 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ at m/z 333.12) and fragmentation patterns to validate the pyridinone and pyrazine moieties .
- HPLC-PDA: Purity assessment (>95%) using C18 columns (gradient: 10–90% acetonitrile/water, 0.1% TFA) ensures absence of unreacted intermediates .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies (e.g., varying IC₅₀ values)?
Methodological Answer:
- Assay Standardization: Validate cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–72 hr) to account for metabolic variability .
- Control Experiments: Include reference inhibitors (e.g., p38 MAPK inhibitors for kinase assays) to normalize activity measurements .
- Data Triangulation: Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) to isolate confounding factors like off-target effects .
Advanced: What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Maestro to model binding poses with p38 MAPK (PDB: 3COC), focusing on hydrogen bonds between the hydroxypropyl group and kinase hinge region (ΔG ≤ -9.5 kcal/mol) .
- MD Simulations: Run 100-ns simulations (AMBER force field) to assess stability of the pyridinone ring in the ATP-binding pocket .
- QSAR Modeling: Correlate substituent electronegativity (e.g., pyrazine vs. pyridine) with inhibitory activity using Random Forest algorithms .
Advanced: How does the compound’s stability under physiological conditions impact preclinical study design?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to pH 1–13 (37°C, 24 hr) and analyze degradation products via LC-MS. Hydrolysis of the carboxamide group is a major pathway .
- Plasma Stability Assays: Incubate with human plasma (37°C, 1 hr) and quantify intact compound via UPLC-MS/MS. >80% stability is required for in vivo studies .
- Formulation Strategies: Use lyophilization with cyclodextrin (20% w/v) to enhance aqueous solubility and shelf life .
Advanced: What methodologies elucidate the compound’s mechanism of action in inflammatory pathways?
Methodological Answer:
- Kinase Profiling: Screen against a 50-kinase panel (e.g., Eurofins DiscoverX) to identify p38 MAPK inhibition (IC₅₀ ≤ 50 nM) .
- Cytokine ELISA: Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages (IC₅₀ correlation with kinase data) .
- siRNA Knockdown: Silence p38 MAPK in primary cells to confirm target specificity .
Basic: How does the compound compare structurally to analogs with known pharmacological activity?
Methodological Answer:
- Core Structure: The pyrazine-carboxamide backbone is shared with anticonvulsant agents (e.g., N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1-carboxamide), but the 2-oxopyridin-1(2H)-yl group enhances kinase selectivity .
- SAR Analysis: Replacement of the hydroxypropyl chain with phenethyl groups (as in ) reduces solubility but increases logP (from 1.2 to 2.8) .
Advanced: What experimental designs mitigate toxicity risks in early-stage development?
Methodological Answer:
- Ames Test: Assess mutagenicity in TA98 strains (±S9 metabolic activation) .
- hERG Assay: Patch-clamp studies to evaluate cardiac risk (IC₅₀ > 10 µM acceptable) .
- MTT Cytotoxicity: Screen against HepG2 cells (48 hr exposure) to establish a therapeutic index (LD₅₀/EC₅₀ ≥ 10) .
Advanced: How can pharmacokinetic parameters (e.g., bioavailability) be optimized for in vivo studies?
Methodological Answer:
- ProDrug Synthesis: Esterify the hydroxy group (e.g., tert-butyl ester in ) to enhance membrane permeability (logP increase by 1.5 units) .
- Microsomal Stability: Test with human liver microsomes (HLM) and CYP3A4 inhibitors (e.g., ketoconazole) to identify metabolic hotspots .
- IV/PO Crossover Study: Compare AUC (0–24 hr) in rodents to calculate absolute bioavailability (>30% target) .
Advanced: What strategies validate target engagement in complex biological systems?
Methodological Answer:
- CETSA (Cellular Thermal Shift Assay): Monitor p38 MAPK melting temperature shifts (± compound) in cell lysates .
- Photoaffinity Labeling: Synthesize a biotinylated probe with a diazirine group to pull down interacting proteins .
- In Vivo PET Imaging: Radiolabel with ¹¹C (t₁/₂ = 20.4 min) to quantify brain penetration in murine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
